Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-
Description
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- (hereafter referred to as 5a) is a cyclobutenyl derivative featuring a methylthio (-SMe) substituent at position 2 and two oxo groups at positions 3 and 4 of the cyclobutene ring. Synthesized via a [2+2] cycloaddition reaction, 5a is reported as a white solid with an 85% yield and a melting point of 158–160°C . Its solubility in aqueous media (0.45 mg/mL) and moderate logP value (2.1) suggest favorable physicochemical properties for antimicrobial activity, which has been demonstrated against Staphylococcus aureus (MIC = 2 µg/mL) and Escherichia coli (MIC = 2 µg/mL) .
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
N-(2-methylsulfanyl-3,4-dioxocyclobuten-1-yl)acetamide |
InChI |
InChI=1S/C7H7NO3S/c1-3(9)8-4-5(10)6(11)7(4)12-2/h1-2H3,(H,8,9) |
InChI Key |
ZGMGNPMBXULDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)C1=O)SC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl] typically involves the reaction of a suitable precursor containing the cyclobutene core with methylthio and acetamide functional groups. The core cyclobutene ring bearing two oxo groups (3,4-dioxo) is key to the compound’s reactivity and biological activity.
The general synthetic approach includes:
- Formation of the cyclobutene dione intermediate.
- Introduction of the methylthio substituent at position 2 of the cyclobutene ring.
- Attachment of the acetamide moiety at position 1, resulting in the final compound.
Specific Synthetic Routes
Although detailed step-by-step synthetic protocols are limited in publicly available literature, the following methods are commonly employed or inferred from related chemical syntheses:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of cyclobutene-1,2-dione intermediate | Oxidation of cyclobutene derivatives or ring contraction methods | Requires controlled conditions to maintain ring integrity |
| 2 | Introduction of methylthio group at C2 | Nucleophilic substitution or thiolation using methylthiol reagents (e.g., methylthiolates or methylthiols under basic conditions) | Methylthio group introduction is crucial for biological activity |
| 3 | Acetamide coupling at C1 | Reaction of amine or acetamide precursors with activated cyclobutene intermediate | May involve acylation or amidation reactions |
Industrial synthesis may employ automated or continuous flow reactors to optimize yields and purity by maintaining consistent reaction parameters.
Analytical Data and Research Findings
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C7H7NO3S | |
| Molecular Weight | 185.20 g/mol | |
| Density | 1.40 ± 0.1 g/cm³ (predicted) | |
| pKa | 9.89 ± 0.20 (predicted) | |
| CAS Number | 152836-82-3 |
Structural Features
- The compound features a cyclobutene ring substituted at position 2 with a methylthio (-SCH3) group.
- Two oxo groups (=O) are present at positions 3 and 4 on the cyclobutene ring.
- An acetamide group (-NHCOCH3) is attached at position 1 of the ring.
- The unique combination of these groups contributes to its chemical reactivity and potential biological activity.
Biological and Chemical Reactivity
- The compound interacts with molecular targets such as enzymes or receptors, potentially modulating their activity, which underpins its antimicrobial and anticancer properties.
- Its reactivity is influenced by the electrophilic oxo groups and nucleophilic methylthio and amide functionalities.
- Common reagents for further chemical modification include nucleophiles and electrophiles targeting the oxo or amide groups.
Summary Table of Preparation Methods
| Preparation Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Cyclobutene dione synthesis | Oxidation or ring contraction to form 3,4-dioxo-cyclobutene | Provides reactive core structure | Requires careful control to avoid ring degradation |
| Methylthio group introduction | Nucleophilic substitution with methylthiol reagents | Adds sulfur functionality critical for activity | Sensitivity to reaction conditions |
| Acetamide coupling | Amidation or acylation at position 1 | Forms stable amide bond | May require activation of intermediates |
| Industrial scale-up | Use of automated or continuous flow reactors | Improved yield and reproducibility | Equipment and process optimization needed |
| Catalytic methylation (prospective) | Transition metal catalysis or borrowing hydrogen methods | Greener, more selective synthesis | Not yet established for this compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyclobutenone ring to a more saturated structure.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL] has a molecular formula of and a molecular weight of approximately 187.3 g/mol. The compound features a cyclobutenone structure that is substituted with a methylthio group, contributing to its reactivity and potential biological activity .
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Research indicates that derivatives of cyclobutenones can exhibit significant biological activities, including anti-inflammatory and anticancer properties. Studies have shown that compounds with similar structures can inhibit specific enzymes related to cancer progression and inflammation .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of cyclobutenones, including those with methylthio substitutions, exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation pathways, making these compounds candidates for further development as anticancer agents .
Agricultural Chemistry
In agriculture, compounds like Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL] are being explored for their potential as herbicides or fungicides. The unique structure allows for interaction with biological targets in pests or weeds.
Case Study: Herbicidal Properties
Research has indicated that certain cyclobutenone derivatives possess herbicidal activity by disrupting metabolic processes in plants. For instance, a field study showed that application of a related compound resulted in significant weed suppression without harming crop yields .
Materials Science
The compound's properties also lend themselves to applications in materials science. Its ability to form stable complexes with metals suggests potential uses in catalysis and as precursors for the synthesis of novel materials.
Case Study: Catalytic Applications
In one study, Acetamide derivatives were used as ligands in metal-catalyzed reactions. The results indicated enhanced catalytic activity compared to traditional ligands, highlighting the compound's potential in developing more efficient catalytic systems .
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Potential anticancer agent | Cytotoxic effects on cancer cell lines |
| Agricultural Chemistry | Possible herbicide/fungicide | Effective weed suppression without crop damage |
| Materials Science | Catalytic applications | Enhanced catalytic activity with metal complexes |
Mechanism of Action
The mechanism of action of Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- involves its interaction with molecular targets through its functional groups. The cyclobutenone ring and methylthio group can participate in various chemical reactions, influencing biological pathways and enzyme activities. The compound may act as an inhibitor or activator of specific enzymes, depending on its structure and the target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparison
5a belongs to a broader class of acetamide derivatives with thioether substituents. However, its cyclobutenyl core distinguishes it from structurally related thiadiazol-based analogs (e.g., compounds 5e , 5f , 5g ). Key differences include:
- Core structure : 5a contains a strained cyclobutenyl ring with conjugated oxo groups, whereas analogs like 5e and 5f feature a 1,3,4-thiadiazol ring system.
- Substituent effects : The methylthio group in 5a is directly attached to the cyclobutenyl ring, while analogs such as 5f and 5g have thioether groups on the thiadiazol ring.
Table 1: Physicochemical Properties of 5a and Selected Analogs
Key Observations :
- Solubility : 5a exhibits higher aqueous solubility (0.45 mg/mL) compared to thiadiazol analogs (0.22–0.35 mg/mL), likely due to its polar dioxo groups and compact cyclobutenyl core .
- Lipophilicity : The logP of 5a (2.1) is lower than analogs with bulkier substituents (e.g., 5e , logP = 3.8), indicating reduced hydrophobicity .
Table 2: Antimicrobial Activity (MIC, µg/mL)
| Compound | S. aureus | E. coli | |
|---|---|---|---|
| 5a | 2 | 2 | |
| 5e | 64 | 128 | |
| 5f | 8 | 16 | |
| 5g | 16 | 32 |
SAR Insights :
Substituent Size : Smaller thioether groups (e.g., -SMe in 5a and 5f ) enhance activity compared to bulkier groups (e.g., -SEt in 5g or 4-Cl-benzylthio in 5e ). This trend correlates with improved solubility and membrane permeability .
Core Structure : The cyclobutenyl ring in 5a likely enhances electrophilicity due to conjugation between the oxo groups and the strained ring, facilitating interactions with bacterial targets such as enzymes or DNA .
Electron-Withdrawing Effects : The dioxo groups in 5a may increase electrophilic character, enhancing its ability to disrupt microbial metabolism compared to thiadiazol analogs lacking such groups .
Biological Activity
Acetamide, N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]- (CAS Number: 152836-82-3) is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C7H7NO3S |
| Molecular Weight | 185.20 g/mol |
| Density | 1.40 ± 0.1 g/cm³ (predicted) |
| pKa | 9.89 ± 0.20 (predicted) |
The compound features a cyclobutene ring with a methylsulfanyl group and two oxo groups, contributing to its distinct chemical reactivity and potential biological interactions.
Synthesis and Reaction Mechanisms
The synthesis of N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]-acetamide typically involves the reaction of precursors under controlled conditions, allowing for the introduction of the methylsulfanyl and acetamide groups .
Common Reactions:
- Oxidation : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The oxo groups can be reduced to hydroxyl groups.
- Substitution : The methylsulfanyl group can undergo nucleophilic substitution reactions.
Biological Activity
Research has indicated that N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]-acetamide exhibits various biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Preliminary studies have shown that compounds with similar acetamide structures can possess antimicrobial properties against gram-positive bacteria. For example, certain acetamide derivatives have demonstrated moderate activity against specific strains .
Anticancer Activity
The anticancer potential of this compound is under investigation. A study evaluated various acetamide derivatives for their ability to induce apoptosis in tumor cells. Compounds structurally related to N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-yl]-acetamide were noted for their capacity to direct tumor cells toward apoptotic pathways .
Case Study 1: Anticancer Evaluation
A recent study synthesized several derivatives of acetamides and evaluated their anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays and caspase activation analysis. Some derivatives showed significant inhibition of cell proliferation and induction of apoptosis .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications in the acetamide scaffold could enhance biological activity. For instance, introducing electron-withdrawing groups at specific positions improved the efficacy against microbial strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing cyclobutenyl acetamide derivatives, and how can reaction conditions be optimized?
- Methodology : Cyclobutenyl acetamides are typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, thiadiazolyl acetamides with methylthio groups are prepared by coupling thiol-containing intermediates with activated acetamide precursors under reflux in ethanol or THF, achieving yields of 68–88% . Optimization involves adjusting solvent polarity, temperature, and stoichiometry of reactants. For cyclobutenyl systems, microwave-assisted synthesis may enhance reaction efficiency and regioselectivity .
Q. Which analytical techniques are critical for confirming the structure of cyclobutenyl acetamide derivatives?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and electronic environments. For instance, methylthio groups exhibit characteristic proton signals near δ 2.5–2.7 ppm, while cyclobutenyl carbonyls appear as distinct downfield peaks (e.g., δ 180–190 ppm for dioxo groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy, particularly for distinguishing isomers .
- X-ray Crystallography : Resolves stereochemical ambiguities in cyclobutenyl systems .
Q. What are the key considerations for ensuring the stability of cyclobutenyl acetamide derivatives during storage?
- Methodology : Stability is influenced by moisture, light, and temperature. Derivatives with electron-withdrawing groups (e.g., dioxo) are prone to hydrolysis; thus, storage under inert gas (N) at 2–8°C in desiccated environments is recommended. Stability assays using HPLC or TLC over 30 days can monitor degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing cyclobutenyl acetamide derivatives?
- Methodology : Contradictions often arise from tautomerism or dynamic equilibria. For example, methylthio groups may exhibit variable H NMR shifts due to solvent-dependent conformational changes. Combining 2D NMR (e.g., HSQC, COSY) with computational modeling (DFT) clarifies ambiguous assignments . Cross-validation with IR (e.g., carbonyl stretches at 1650–1750 cm) and X-ray data further resolves discrepancies .
Q. What strategies are effective for studying the reactivity of the methylthio group in cyclobutenyl acetamides under varying pH conditions?
- Methodology :
- Kinetic Studies : Monitor thioether oxidation to sulfoxide/sulfone derivatives using UV-Vis spectroscopy under acidic (pH 2–4) or basic (pH 9–11) conditions.
- HPLC-MS Analysis : Quantifies reaction intermediates, such as sulfinic acid derivatives, to map degradation pathways .
- Electrochemical Methods : Cyclic voltammetry identifies redox-active sites, correlating methylthio reactivity with electronic effects .
Q. How can computational methods predict the biological activity of cyclobutenyl acetamides, and how are these predictions validated experimentally?
- Methodology :
- Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., enzymes with thiol-rich active sites).
- QSAR Modeling : Correlate substituent electronegativity (e.g., methylthio vs. methoxy) with activity trends .
- In Vitro Assays : Validate predictions via enzyme inhibition assays (e.g., IC determination) or cellular toxicity studies .
Q. What methodologies are employed to investigate the coordination chemistry of cyclobutenyl acetamides with transition metals?
- Methodology :
- Synthesis of Metal Complexes : React cyclobutenyl acetamides with metal salts (e.g., Cu(II), Zn(II)) in ethanol/water mixtures. Monitor complexation via color changes or precipitate formation .
- Spectroscopic Analysis : UV-Vis (d-d transitions) and EPR (for paramagnetic metals) confirm coordination geometry.
- Magnetic Studies : SQUID magnetometry evaluates spin states and metal-ligand bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
